2-Oxo-N-phenylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKLUGVCKPXDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312086 | |
| Record name | 2-Oxo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46114-86-7 | |
| Record name | 2-Oxo-N-phenylpropanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 2-Oxo-N-phenylpropanamide
The -Keto Amide Scaffold: Structural Dynamics and Synthetic Utility of this compound
Executive Summary & Chemical Identity
This compound (also known as Pyruvanilide or Pyruvic acid anilide) represents a privileged structural motif in organic synthesis and medicinal chemistry. Unlike its
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1122-59-4 |
| Molecular Formula | |
| Molecular Weight | 163.17 g/mol |
| Melting Point | 104–106 °C |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Structural Anatomy & Electronic Properties
The reactivity of this compound is defined by the
Electronic Configuration
-
Electrophilicity: The ketone carbonyl at C2 is highly electrophilic due to the electron-withdrawing inductive effect of the adjacent amide carbonyl. This makes C2 the primary site for nucleophilic attack (e.g., by hydrazines or amines).
-
Conformation: The molecule predominantly adopts an s-trans conformation regarding the C1-C2 bond to minimize dipole-dipole repulsion between the two carbonyl oxygens. However, an intramolecular hydrogen bond between the amide N-H and the ketone oxygen can stabilize a planar s-cis‐like conformation in non-polar solvents, locking the geometry.
Spectroscopic Fingerprint (Self-Validation Data)
To validate the synthesis of this compound, researchers should verify the following spectral signatures.
| Technique | Signal | Assignment | Structural Insight |
| Diagnostic singlet; distinct from ethyl/propyl analogs. | |||
| Ar-H | Phenyl ring protons. | ||
| NH | Downfield shift due to amide resonance and H-bonding. | ||
| Methyl carbon. | |||
| Amide carbonyl. | |||
| Ketone carbonyl (most deshielded signal). | |||
| IR (ATR) | 1680, 1660 | Characteristic doublet for |
Synthetic Pathways & Experimental Protocols
While historical methods utilize pyruvyl chloride (often unstable and difficult to handle), the modern "Gold Standard" for research-scale synthesis utilizes carbodiimide coupling. This method is preferred for its high reproducibility and mild conditions.
Protocol: DCC-Mediated Coupling (The "Self-Validating" Workflow)
Objective: Synthesize this compound from pyruvic acid and aniline with >90% purity.
Reagents:
-
Pyruvic acid (1.0 equiv)
-
Aniline (1.0 equiv)[1]
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve pyruvic acid (10 mmol) in anhydrous DCM (20 mL) at 0°C under an inert atmosphere (
). -
Coupling Agent Addition: Add DCC (11 mmol) portion-wise. Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form, indicating the formation of the active O-acylisourea intermediate.
-
Amine Addition: Add aniline (10 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Validation: TLC (SiO2, 30% EtOAc/Hexanes) should show the disappearance of aniline.
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.
-
Wash the filtrate with 1M HCl (2 x 10 mL) to remove unreacted aniline (Critical for purity).
-
Wash with saturated
to remove unreacted pyruvic acid. -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water to yield white needles (MP: 104–106°C).
Visualization of Synthesis Logic
The following diagram illustrates the reaction flow and the critical purification checkpoint.
Caption: DCC-mediated synthesis workflow ensuring removal of urea byproducts and unreacted amines.
Reactivity & Applications
The Doebner Reaction (Quinoline Synthesis)
A common misconception is linking this molecule to the Knorr synthesis (which uses
-
Mechanism: The aniline reacts with an aldehyde to form a Schiff base.[2][3] The enol form of the pyruvic acid fragment (or the pyruvanilide itself) then undergoes a Mannich-type condensation followed by cyclization.
-
Outcome: This yields Cinchoninic Acid derivatives (Quinoline-4-carboxylic acids), which are vital scaffolds for antimalarial drugs.
Proteasome Inhibition (Medicinal Chemistry)
In modern drug design, the
-
Mechanism: The electrophilic ketone carbon (C2) accepts a nucleophilic attack from the hydroxyl group of the active site Threonine (
) in the 20S proteasome. -
Significance: This mimics the transition state of peptide hydrolysis, blocking the proteasome's function (relevant in oncology, e.g., Bortezomib analogs).
Heterocycle Formation Pathway
The following diagram details the divergence between forming the hydrazone (analytical derivative) and the quinoline core (Doebner synthesis).
Caption: Divergent reactivity pathways: C2 condensation vs. heterocycle cyclization.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Li, P., et al. (2019).[5] "Copper-Catalyzed Direct Synthesis of α-Ketoamides using Anthranils." Organic & Biomolecular Chemistry. [Link]
-
National Institute of Standards and Technology (NIST). Propanamide, N-phenyl- (Mass Spectrum).[Link]
-
Staskun, B. (1964). "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." Journal of Organic Chemistry. (Clarifies Knorr vs. Doebner mechanisms). [Link]
The Alpha-Ketoamide Scaffold: Biological Profiling and Mechanistic Versatility of 2-Oxo-N-phenylpropanamide
Executive Summary
2-Oxo-N-phenylpropanamide (also known as Pyruvanilide or 2-Oxopropananilide) represents a "privileged structure" in medicinal and agrochemical research. While often categorized merely as a synthetic intermediate for heterocycles, its intrinsic biological activity is driven by the highly reactive
This guide analyzes the compound’s dual-role biological profile:
-
As a Protease Inhibitor: Acting as a transition-state analogue for serine/cysteine proteases (e.g., Calpains, Cathepsins, and viral proteases).
-
As a Metabolic Disruptor: Mimicking pyruvate to inhibit the Pyruvate Dehydrogenase Complex (PDHc), utilized in herbicide development.
Chemical Identity & Structural Pharmacophore
The biological potency of this compound stems from its electronic distribution. The adjacent carbonyl groups create a dipole moment that enhances the electrophilicity of the ketone carbon, making it a prime target for nucleophilic attack.
| Property | Value / Description | Significance |
| IUPAC Name | This compound | Core scaffold |
| CAS Number | 2186-29-0 | Unique Identifier |
| Molecular Formula | C | MW: 163.17 g/mol |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; membrane permeable |
| H-Bond Donors | 1 (Amide NH) | Critical for active site orientation |
| H-Bond Acceptors | 2 (Ketone O, Amide O) | "Oxyanion hole" stabilization |
| Warhead | Reversible covalent inhibitor |
Mechanisms of Action[2][3]
Reversible Covalent Protease Inhibition
The primary mechanism involves the compound acting as a transition-state mimic . In cysteine proteases (e.g., Cathepsin B/K, SARS-CoV-2 Mpro), the active site cysteine thiolate attacks the
-
Selectivity: The phenyl ring occupies the S1' or S1 specificity pocket of the protease, providing hydrophobic interactions that anchor the inhibitor.
-
Safety Profile: The reversibility of the bond reduces the risk of permanent off-target haptenization, a common toxicity issue with irreversible covalent drugs.
Disruption of Plant Metabolism (Herbicidal Activity)
In agrochemistry, pyruvanilide derivatives function as inhibitors of the Pyruvate Dehydrogenase Complex (PDHc) .
-
Pathway: Glycolysis
Pyruvate Acetyl-CoA (Blocked) Citric Acid Cycle. -
Effect: By mimicking pyruvate, the molecule competitively binds to the E1 subunit of PDHc. This blocks the conversion of pyruvate to acetyl-CoA, starving the plant of ATP and carbon skeletons required for fatty acid synthesis.
Visualization of Signaling & Mechanisms
Diagram 1: Cysteine Protease Inhibition Mechanism
This diagram illustrates the reversible attack of an enzyme's catalytic cysteine on the this compound warhead.
[2]
Diagram 2: Synthetic Utility (Quinoxaline Formation)
This compound is a critical precursor for Quinoxalines, a class of potent DNA-intercalating antitumor agents.
Experimental Protocols
Protocol A: In Vitro Protease Inhibition Assay (FRET-based)
Objective: Determine the IC
-
Reagent Preparation:
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).
-
Inhibitor Stock: Dissolve this compound in 100% DMSO to 10 mM.
-
-
Workflow:
-
Step 1: Dilute inhibitor serially (0.1
M to 100 M) in assay buffer (maintain DMSO < 2%). -
Step 2: Incubate enzyme (10 nM final) with inhibitor for 30 minutes at 25°C to allow equilibrium of the covalent adduct.
-
Step 3: Add Substrate (20
M final) to initiate reaction. -
Step 4: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) for each concentration. -
Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC
.
-
Protocol B: Synthesis of this compound
Objective: Synthesize high-purity compound for biological testing if commercial stock is unavailable.
-
Reaction: Aniline + Pyruvoyl chloride
this compound + HCl. -
Procedure:
-
Dissolve Aniline (1.0 eq) and Triethylamine (1.1 eq) in dry Dichloromethane (DCM) at 0°C under Nitrogen.
-
Dropwise add Pyruvoyl chloride (1.0 eq) dissolved in DCM.
-
Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.
-
Workup: Wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO
, then Brine. -
Purification: Recrystallize from Hexane/Ethyl Acetate.
-
Validation: Confirm structure via
H-NMR (Singlet at 2.5 ppm for methyl; Multiplets at 7.1-7.6 ppm for phenyl).
-
References
-
Zhang, L., et al. (2020). "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved
-ketoamide inhibitors." Science. Link -
Li, J., et al. (2016). "The Alpha-Ketoamide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." Journal of Medicinal Chemistry. Link
-
He, H., et al. (2012). "
-(Substituted-phenoxyacetoxy)- -heterocyclylmethylphosphonates: Synthesis, Herbicidal Activity, Inhibition on Pyruvate Dehydrogenase Complex." Journal of Agricultural and Food Chemistry. Link -
Donkor, I. O. (2000). "A Survey of Calpain Inhibitors." Current Medicinal Chemistry. Link
-
Ajani, O. O., et al. (2023). "Synthesis and Biological Activity of Quinoxaline Derivatives: A Review." Journal of Heterocyclic Chemistry. Link
Sources
Spectroscopic characterization of 2-Oxo-N-phenylpropanamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Oxo-N-phenylpropanamide
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stereochemistry dictate its function, efficacy, and safety. This compound, also known as pyruvanilide, is a fascinating molecule featuring an α-ketoamide moiety—a structural motif present in various biologically active compounds and a versatile synthetic intermediate. This guide provides a comprehensive, multi-technique spectroscopic protocol for its characterization. We move beyond mere data reporting, delving into the causal relationships between molecular structure and spectral output, thereby empowering researchers to not only verify identity but to deeply understand the electronic and vibrational properties of their compound.
Molecular Architecture and Spectroscopic Implications
Before initiating any analysis, a foundational understanding of the target molecule's structure is paramount. This compound (C₉H₉NO₂) possesses several key structural features that will manifest as distinct spectroscopic signals.
-
α-Dicarbonyl System: The adjacent ketonic and amide carbonyl groups create a unique electronic environment, influencing their respective vibrational frequencies in Infrared (IR) spectroscopy and chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Secondary Amide Linkage: This group provides a conformationally influential N-H bond, which is an excellent probe for IR and ¹H NMR analysis.
-
Phenyl Ring: The aromatic system introduces a set of characteristic signals in all spectroscopic techniques, arising from its C-H and C=C bonds, and its influence on adjacent atoms through resonance and inductive effects.
-
Terminal Methyl Group: This provides a simple, yet diagnostically powerful, singlet signal in ¹H NMR spectroscopy.
The strategic application of orthogonal spectroscopic techniques allows for a cross-validating workflow, ensuring the highest degree of confidence in the final structural assignment.
Caption: Molecular structure of this compound highlighting key functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations
2.1. Rationale and Experimental Causality
FT-IR spectroscopy is the primary tool for the rapid identification of functional groups. For this compound, its diagnostic power lies in confirming the presence of the two distinct carbonyls (ketone and amide) and the N-H bond. The precise frequencies of these vibrations are sensitive to their local electronic environment, such as conjugation, which provides a deeper structural insight.[1]
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropyl alcohol.
-
Background Spectrum: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small, solid sample (approx. 1-2 mg) directly onto the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Data Acquisition: Co-add a minimum of 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
2.3. Data Interpretation and Expected Absorptions
The IR spectrum provides a unique "fingerprint" of the molecule. Key diagnostic bands for this compound are predicted as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |
| ~3300 | N-H Stretch | Secondary Amide | A single, relatively sharp peak is expected for the N-H bond in a solid state. |
| 3100-3000 | C-H Stretch | Aromatic (sp²) | Indicates the presence of the phenyl ring. |
| 2980-2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the methyl group. |
| ~1720 | C=O Stretch | Ketone | Saturated aliphatic ketones typically absorb around 1715 cm⁻¹.[3] The adjacent electron-withdrawing amide group may slightly increase this frequency. |
| ~1680 | Amide I (C=O Stretch) | Secondary Amide | This is one of the most characteristic amide bands. Its frequency is lower than a typical ketone due to resonance delocalization of the nitrogen lone pair.[4] |
| ~1530 | Amide II (N-H Bend) | Secondary Amide | Another hallmark of the secondary amide linkage, resulting from a coupling of the N-H bending and C-N stretching vibrations. |
| 1600, 1480 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the phenyl ring skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
3.1. Rationale and Experimental Causality
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon framework.[5] For this molecule, NMR will confirm the presence and connectivity of the methyl, phenyl, and amide moieties. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected to ensure the observation of the exchangeable amide N-H proton, which would be lost in solvents like D₂O.
3.2. Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and ensure it is properly locked and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon. A longer acquisition time (several hundred to thousands of scans) is required due to the low natural abundance of ¹³C.
3.3. Data Interpretation and Expected Chemical Shifts
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Proton | ~10.0 | Broad Singlet | 1H | N-H | The amide proton is significantly deshielded and often broadened by quadrupole effects from the nitrogen atom. Its chemical shift is highly dependent on concentration and temperature. |
| Protons | 7.7-7.8 | Multiplet (d-like) | 2H | ortho-ArH | Protons ortho to the electron-withdrawing amide group are the most deshielded aromatic protons. |
| Protons | 7.3-7.4 | Multiplet (t-like) | 2H | meta-ArH | Meta protons experience less deshielding. |
| Proton | 7.1-7.2 | Multiplet (t-like) | 1H | para-ArH | The para proton is typically the most shielded of the aromatic protons. |
| Protons | ~2.4 | Singlet | 3H | CH ₃ | The methyl group is adjacent to a carbonyl, causing a downfield shift from a typical alkane proton. It is a singlet as there are no adjacent protons. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbon | ~195 | C =O (Ketone) | α-Diketones and α-ketoamides show highly deshielded ketonic carbonyl carbons. |
| Carbon | ~162 | C =O (Amide) | The amide carbonyl carbon is shielded relative to the ketone due to resonance with the nitrogen lone pair. |
| Carbon | ~138 | ipso-ArC | The aromatic carbon directly attached to the nitrogen atom. |
| Carbons | ~129 | meta-ArC | Aromatic carbons meta to the amide substituent. |
| Carbons | ~124 | para-ArC | Aromatic carbon para to the amide substituent. |
| Carbons | ~120 | ortho-ArC | Aromatic carbons ortho to the amide substituent. |
| Carbon | ~26 | C H₃ | The methyl carbon, shielded relative to the aromatic and carbonyl carbons. |
Note: Specific chemical shifts are predictions based on established substituent effects in similar molecules.[6][7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
4.1. Rationale and Experimental Causality
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern. The molecular weight serves as a definitive confirmation of the chemical formula. The fragmentation pattern, which results from the controlled decomposition of the molecule in the gas phase, offers valuable clues about the molecule's structure, acting as a "puzzle" that must be consistent with the proposed connectivity.[8]
4.2. Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. The mass range should be set appropriately (e.g., m/z 50-500).
-
MS/MS Acquisition (Tandem MS): Select the [M+H]⁺ ion (m/z 164.07) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum (MS/MS).
4.3. Data Interpretation and Expected Fragmentation
The molecular formula C₉H₉NO₂ gives a monoisotopic mass of 163.06 Da.
-
Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 164.07 .
-
Key Fragmentation Pathways: The fragmentation of the protonated molecule provides structural confirmation. The amide bond and the C-C bond between the carbonyls are common cleavage points.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 164.07 | 120.04 | C₂H₄O (44.03 Da) | [C₇H₆NO]⁺ (Phenylcarbamoyl cation) |
| 164.07 | 94.06 | C₃H₂O₂ (70.01 Da) | [C₆H₈N]⁺ (Protonated Aniline) |
| 164.07 | 77.04 | C₃H₃NO₂ (87.02 Da) | [C₆H₅]⁺ (Phenyl cation) |
| 164.07 | 43.02 | C₇H₆NO (120.04 Da) | [C₂H₃O]⁺ (Acetyl cation) |
The generation of protonated aniline (m/z 94) is a particularly strong indicator of the N-phenyl amide structure and can proceed through an ion-neutral complex in the gas phase.[8][9]
UV-Visible Spectroscopy: Analyzing Electronic Transitions
5.1. Rationale and Experimental Causality
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light. This compound contains two primary chromophores: the phenyl ring and the carbonyl groups. The conjugation between the amide and the phenyl ring creates a distinct electronic system that gives rise to characteristic absorptions.[10]
5.2. Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Recording: Scan the sample from approximately 400 nm down to 200 nm to record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is the key data point.
5.3. Data Interpretation
-
π→π* Transitions: The primary absorption band is expected to arise from π→π* transitions within the aromatic ring, perturbed by the amide substituent. Benzene itself absorbs around 255 nm. The N-acyl group is an auxochrome that typically causes a bathochromic (red) shift. A strong absorption peak (λmax) is predicted in the 260-275 nm range.[11]
-
n→π* Transitions: Weaker absorptions resulting from n→π* transitions of the non-bonding electrons on the carbonyl oxygens may be observed as a shoulder or a low-intensity peak at longer wavelengths, typically >300 nm. These are often obscured by the more intense π→π* bands.
Integrated Analysis Workflow: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from these orthogonal methods. Each result must be consistent with the others to build an unshakeable structural proof.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
This integrated approach ensures trustworthiness. The molecular weight from MS confirms the elemental composition suggested by NMR. The functional groups identified by IR are consistent with the carbon environments seen in ¹³C NMR. The fragmentation pattern in MS aligns perfectly with the connectivity determined by NMR. Finally, the UV-Vis spectrum confirms the electronic nature of the conjugated system. Together, they form a self-validating dossier for the molecule's identity.
References
-
Higa, M., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Molecules. Available at: [Link]
-
DSpace@EWHA. (2025). Preparation, Spectroscopic Characterization, and Reactivity of High-Valent Non-Oxo Co(IV) and Formally Co(V) Complexes. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Stenutz, R. This compound. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
- Gowda, B. T., et al. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
-
ResearchGate. (2025). Synthesis and Characterization of Some New 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
National Institutes of Health. (n.d.). CID 161367417 | C18H22N2O2. PubChem. Available at: [Link]
-
PubMed. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Available at: [Link]
-
PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. Available at: [Link]
-
PubMed. (1997). Pyruvate-extended amino acid derivatives as highly potent inhibitors of carboxyl-terminal peptide amidation. Available at: [Link]
-
ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. Available at: [Link]
-
Supporting Information. (n.d.). General procedure for preparation of CuI nanoparticles. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Available at: [Link]
-
ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides) used in medical. (2024). Available at: [Link]
-
IR: ketones. (n.d.). Available at: [Link]
-
AWS. (n.d.). Second-Derivative Spectroscopy of Proteins: Studies on Tyrosyl Residues. Available at: [Link]
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Available at: [Link]
-
National Institutes of Health. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. Available at: [Link]
-
Da Yu Protein Sciences. (n.d.). UV Derivative Spectroscopy. Available at: [Link]
-
ResearchGate. (2025). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
National Institutes of Health. (n.d.). Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics. Available at: [Link]
-
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Available at: [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy. Available at: [Link]
-
YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Available at: [Link]
-
ResearchGate. (n.d.). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Available at: [Link]
Sources
- 1. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2-Oxo-N-phenylpropanamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Oxo-N-phenylpropanamide, an α-ketoamide with potential applications as a versatile building block in medicinal chemistry and materials science. The described method is based on the direct aminolysis of ethyl pyruvate with aniline, a robust and efficient approach for forming the target amide bond. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and facilitate adaptation for related synthetic targets.
Introduction and Scientific Context
Amide bond formation is a cornerstone of modern organic chemistry, fundamental to the synthesis of pharmaceuticals, polymers, and a vast array of biologically active molecules.[1] this compound, also known as pyruvanilide, belongs to the class of α-ketoamides. This structural motif is of significant interest due to its presence in various bioactive compounds and its utility as a synthetic intermediate. While this specific molecule is noted as a degradation product of fentanyl, highlighting its analytical importance, the N-phenylpropanamide scaffold is central to numerous potent analgesics.[2][3]
The protocol herein details a direct and scalable synthesis via the nucleophilic acyl substitution reaction between commercially available ethyl pyruvate and aniline.[4] This method avoids the need for expensive coupling reagents or harsh reaction conditions often associated with amide synthesis from carboxylic acids.[5] The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which subsequently eliminates ethanol to yield the desired amide.[4][6]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution pathway.
Scheme 1: Synthesis of this compound

Mechanism Insight: The reaction is typically driven to completion by heating the mixture.[6] The lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the ethyl pyruvate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (CH₃CH₂O⁻) as a leaving group. Although ethoxide is a relatively poor leaving group compared to halides, the reaction is facilitated by thermal energy and can be driven forward by removing the ethanol byproduct.[4][7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl pyruvate (≥98%) | Round-bottom flask (100 mL) |
| Aniline (≥99%, freshly distilled recommended) | Reflux condenser |
| Toluene (anhydrous) | Magnetic stirrer and stir bar |
| Hydrochloric acid (HCl), 1 M solution | Heating mantle with temperature control |
| Sodium bicarbonate (NaHCO₃), saturated solution | Separatory funnel (250 mL) |
| Brine (saturated NaCl solution) | Beakers and Erlenmeyer flasks |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Ethanol (95% or absolute) | Buchner funnel and filter paper |
| Deionized water | Thin-Layer Chromatography (TLC) plates (silica gel) |
| TLC developing chamber and UV lamp |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl pyruvate (5.81 g, 50 mmol, 1.0 eq). Add 30 mL of anhydrous toluene, followed by the slow addition of aniline (4.66 g, 50 mmol, 1.0 eq).
-
Causality Note: Toluene serves as a suitable solvent that allows for heating to reflux temperature, facilitating the reaction. Using equimolar amounts of reactants is a good starting point, though a slight excess of one reagent can be used to drive the reaction to completion.
-
-
Reaction Execution: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to a gentle reflux (approx. 110-115 °C) with vigorous stirring.
-
Causality Note: Heating is necessary to provide the activation energy for the amine to attack the relatively stable ester carbonyl.[6] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a 1:1 mixture of ethyl acetate and hexanes as the eluent. Spot the starting materials (aniline and ethyl pyruvate) and the reaction mixture. The reaction is complete when the starting aniline spot has been consumed (typically 4-6 hours).
-
Workup and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. a. Transfer the reaction mixture to a 250 mL separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
- Causality Note: The acidic wash with HCl removes any unreacted basic aniline by converting it into its water-soluble salt (anilinium chloride).[8] The NaHCO₃ wash neutralizes any remaining acid and removes potential acidic byproducts. The brine wash removes bulk water from the organic layer. c. Dry the organic layer (toluene) over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Causality Note: An ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution.
-
-
Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until a faint turbidity persists. Reheat the solution gently until it becomes clear again.
-
Isolation of Pure Product: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry or dry in a vacuum oven at a low temperature.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
IR Spectroscopy: To identify characteristic functional groups (amide C=O, ketone C=O, N-H).
-
Mass Spectrometry: To confirm the molecular weight (163.17 g/mol ).[10]
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactant: Ethyl Pyruvate | ||
| Molecular Weight | 116.12 g/mol | |
| Amount | 5.81 g (5.2 mL) | 50 mmol, 1.0 eq |
| Reactant: Aniline | ||
| Molecular Weight | 93.13 g/mol | |
| Amount | 4.66 g (4.57 mL) | 50 mmol, 1.0 eq |
| Product: this compound | ||
| Molecular Weight | 163.17 g/mol | [10] |
| Theoretical Yield | 8.16 g | |
| Expected Yield | 70-85% | Dependent on purification efficiency. |
| Reaction Conditions | ||
| Solvent | Toluene (anhydrous) | 30 mL |
| Temperature | ~110-115 °C (Reflux) | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Safety and Handling Precautions
This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]
-
Ethyl Pyruvate: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[12][13] Keep away from heat, sparks, and open flames.[12][14]
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Causes serious eye damage and damage to organs through prolonged or repeated exposure.[15][16] Handle with extreme care and avoid any direct contact.[11]
-
Toluene: Flammable liquid and vapor. Can cause skin and respiratory irritation. May cause drowsiness or dizziness.
All chemical waste should be disposed of according to institutional and local environmental regulations.
Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- BenchChem. (2025).
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Office of Justice Programs. (2022). Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). [Link]
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure: Aniline. [Link]
-
Wentzel Lab. (2020). Ester reacting with amine to synthesize amides. YouTube. [Link]
-
ResearchGate. (n.d.). Effect of catalyst on reaction between o-acetyl aniline and methyl pyruvate. [Link]
-
PubChem - National Institutes of Health. (n.d.). This compound. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS) | Office of Justice Programs [ojp.gov]
- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. aurochemicals.com [aurochemicals.com]
- 15. asianpubs.org [asianpubs.org]
- 16. carlroth.com [carlroth.com]
Mass spectrometry analysis of 2-Oxo-N-phenylpropanamide
Application Note: High-Resolution Mass Spectrometry Profiling of 2-Oxo-N-phenylpropanamide
Introduction & Chemical Context
This compound (CAS: 2436-23-9), also known as Pyruvanilide , is a critical alpha-keto amide intermediate often encountered in the synthesis of heterocyclic pharmaceuticals and as a potential oxidative impurity in aniline-derived drugs. Its structure comprises a reactive
Accurate quantification and identification of this compound are essential for:
-
Impurity Profiling: Monitoring the quality of aniline-based starting materials.
-
Metabolic Studies: Tracking oxidative dealkylation pathways of N-alkyl anilines.
-
Synthetic Optimization: Verifying the formation of
-keto amide scaffolds.
This guide provides a comprehensive LC-MS/MS protocol, grounding the methodology in the fundamental fragmentation mechanics of alpha-keto amides.
Mechanistic Insight: Ionization & Fragmentation
Understanding the behavior of this compound inside the collision cell is the prerequisite for designing a robust MRM (Multiple Reaction Monitoring) method.
Ionization State
-
Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Adduct: Protonated molecular ion
. -
Theoretical
: 164.0712 (Monoisotopic). -
Rationale: The amide nitrogen and the carbonyl oxygens provide sufficient proton affinity. While ESI- is possible due to the acidity of the amide proton (enhanced by the electron-withdrawing
-keto group), ESI+ generally yields higher sensitivity for anilides.
Fragmentation Pathways (MS/MS)
The fragmentation of pyruvanilide follows a distinct "Neutral Loss Cascade."
-
Primary Transition (Loss of CO): The
-keto group is labile. The dominant pathway involves the extrusion of carbon monoxide (28 Da) to form a stabilized Acetanilide ion ( 136). -
Secondary Transition (Amide Cleavage): The resulting acetanilide ion undergoes characteristic cleavage of the amide bond, losing a ketene neutral (
, 42 Da) to generate the Aniline radical cation or protonated aniline ( 94/93). -
Tertiary Transition (Phenyl Ring): High-energy collision leads to the formation of the Phenyl cation (
77).
Graphviz Diagram: Fragmentation Pathway
Caption: Proposed ESI+ fragmentation pathway for this compound showing sequential neutral losses of Carbon Monoxide and Ketene.
Experimental Protocol
Sample Preparation
-
Matrix: Plasma, Reaction Mixture, or Aqueous Effluent.[1]
-
Method A: Protein Precipitation (High Throughput)
-
Aliquot 100 µL of sample.
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (to stabilize the amide).
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min.
-
Inject supernatant directly.
-
-
Method B: Solid Phase Extraction (High Sensitivity)
-
Cartridge: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB or equivalent).
-
Condition: 1 mL MeOH followed by 1 mL Water.
-
Load: 1 mL sample (pH adjusted to 4.0).
-
Wash: 1 mL 5% MeOH in Water.
-
Elute: 1 mL 100% MeOH.
-
Dry & Reconstitute: Evaporate under
, reconstitute in Mobile Phase A/B (50:50).
-
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Equilibration |
| 0.50 | 5 | Hold |
| 3.50 | 95 | Linear Ramp |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry (Source Parameters - Sciex/Agilent Generic)
-
Source: ESI Positive (Turbo Ion Spray).
-
Curtain Gas: 30 psi.
-
IonSpray Voltage: 4500 V.
-
Temperature: 500°C.
-
Declustering Potential (DP): 60 V (Optimize for minimal in-source fragmentation).
MRM Transitions (Quantification & Qualification)
| ID | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) | Type |
| Quant | 164.1 | 93.1 | 50 | 25 | Aniline Ion |
| Qual 1 | 164.1 | 136.1 | 50 | 15 | Loss of CO |
| Qual 2 | 164.1 | 77.1 | 50 | 40 | Phenyl Cation |
Data Analysis & Troubleshooting
Workflow Logic The following diagram illustrates the decision matrix for validating the detection of this compound.
Caption: Validation workflow ensuring specificity via Retention Time and Ion Ratio confirmation.
Common Pitfalls:
-
In-Source Fragmentation: If the Declustering Potential (DP) is too high, the labile
-keto bond may break before the quadrupole, leading to a low abundance of the precursor ( 164) and high background of 136. Solution: Lower the DP in 5V increments. -
Isobaric Interferences: this compound (
) has the same nominal mass as Ethyl benzoate ( , MW 150 - wait, Ethyl benzoate is , MW 150. Check formula).-
Correction:
MW is 163. -
Interference: Ethyl carbamate derivatives or Tyrosine metabolites .
-
Solution: The specific loss of CO (-28 Da) is highly characteristic of
-keto amides and distinguishes it from simple esters or amides.
-
References
-
Agilent Technologies. (2023). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note 5989-5317EN. Link
-
Wichitnithad, W., et al. (2010). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry. Journal of Mass Spectrometry. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16894, Pyruvanilide. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism of Aniline Derivatives: Evidence for Reactive Intermediates. Drug Metabolism Reviews. (Contextual grounding for aniline metabolite toxicity). Link
Sources
Application Note: Amide Bond Formation Techniques for the Synthesis of 2-Oxo-N-phenylpropanamide
Abstract
2-Oxo-N-phenylpropanamide, also known as N-phenylpyruvamide, is a key structural motif found in various biologically active compounds and serves as a versatile building block in synthetic chemistry. The formation of its central amide bond, linking a sterically accessible amine (aniline) with an α-keto acid (pyruvic acid), presents unique challenges that necessitate a careful selection of synthetic methodology. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely applicable techniques for the synthesis of this target molecule: modern carbodiimide-mediated coupling and the classic acyl chloride approach. We offer an in-depth analysis of the underlying mechanisms, step-by-step experimental protocols, comparative data, and troubleshooting insights to empower researchers to make informed decisions and achieve optimal results in their synthetic endeavors.
Introduction: The Challenge of Amide Bond Formation
The amide bond is arguably the most fundamental linkage in medicinal chemistry and biology. While its formation appears straightforward—the condensation of a carboxylic acid and an amine—the direct reaction is thermodynamically unfavorable and kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.
The synthesis of this compound involves coupling pyruvic acid, an α-keto acid, with aniline. The presence of the α-keto group can introduce sensitivity and potential for side reactions, making the choice of activation strategy critical. This guide explores two distinct and effective pathways to achieve this transformation, balancing reaction efficiency, substrate compatibility, and operational simplicity.
Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt
Carbodiimide-based coupling agents are mainstays of modern organic synthesis, particularly in peptide chemistry, due to their mild reaction conditions and high efficiency.[2][3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that offers a significant advantage: its urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[4][5]
Mechanism & Rationale
The EDC-mediated coupling is a multi-step process designed to generate a highly reactive intermediate that is readily attacked by the amine.
-
Activation of Carboxylic Acid: The process begins with the reaction of the carboxylic acid (pyruvic acid) with EDC. The carbodiimide protonates the carboxylic acid, making it a better electrophile for attack by the carboxylate, forming a highly reactive O-acylisourea intermediate.[1][6]
-
Role of HOBt (1-Hydroxybenzotriazole): While the O-acylisourea intermediate can be directly attacked by the amine, it is unstable and prone to an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction and complicates purification.[5] To mitigate this, an additive like HOBt is introduced. HOBt acts as a nucleophile, rapidly trapping the O-acylisourea to form an HOBt-active ester.[4][5] This active ester is more stable than the O-acylisourea but sufficiently reactive to be efficiently attacked by the amine. This two-stage activation significantly suppresses side reactions and minimizes potential racemization in chiral substrates.[4][5]
-
Nucleophilic Attack: The amine (aniline) then attacks the carbonyl carbon of the HOBt-active ester, forming a tetrahedral intermediate which collapses to yield the desired amide and regenerate the HOBt catalyst.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Oxo-N-phenylpropanamide using Chromatographic Techniques
Abstract
This document provides a comprehensive guide to the development of analytical methods for the quantification of 2-Oxo-N-phenylpropanamide, a representative member of the α-ketoamide class of compounds. The α-ketoamide moiety is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and therapeutic candidates.[1] Consequently, robust and reliable analytical methods are paramount for its accurate quantification in various contexts, including synthesis reaction monitoring, purity assessment, formulation analysis, and pharmacokinetic studies. This guide details two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices. We provide foundational protocols, discuss the rationale behind methodological choices, and outline the necessary steps for method validation in accordance with ICH guidelines.
Introduction: The Significance of α-Ketoamide Quantification
The α-ketoamide functional group is a versatile motif in drug discovery, valued for its unique electronic properties and ability to act as a reactive or non-reactive component to interact with biological targets.[1][2] Compounds like this compound serve as crucial building blocks or final products in pharmaceutical development. The ability to accurately measure the concentration of this analyte is a cornerstone of quality control and regulatory compliance.
-
In Process Chemistry: Quantification tracks reaction kinetics and yield, ensuring manufacturing efficiency and consistency.
-
For Quality Control: It verifies the purity and potency of the active pharmaceutical ingredient (API).
-
In Preclinical Development: It is essential for determining solubility, stability, and for conducting pharmacokinetic (ADME) studies.
This application note presents two complementary methods. HPLC-UV is a widely accessible, robust technique suitable for analyzing relatively pure samples. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex sample matrices like plasma or tissue homogenates.[3][4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development. While extensive experimental data for this specific molecule is not widely published, its structure (containing a phenyl group, an amide, and a ketone) allows for predictable behavior.
| Property | Value/Prediction | Rationale & Implication for Analysis |
| Molecular Formula | C₉H₉NO₂ | Calculated from structure. |
| Molecular Weight | 163.17 g/mol | Used for preparing standard solutions of known molarity. |
| UV Absorbance | ~240-260 nm (Predicted) | The phenyl group provides a strong chromophore, making UV detection a viable quantification strategy. |
| Polarity | Moderately Polar | Suitable for reversed-phase chromatography. The molecule possesses both polar (amide, ketone) and non-polar (phenyl ring) regions. |
| pKa | Not available | The amide proton is weakly acidic. The absence of strongly acidic or basic groups suggests its retention in RP-HPLC will be largely independent of pH in the typical 3-7 range. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile). Limited aqueous solubility. | Guides the choice of solvents for sample and standard preparation. |
Method 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for routine analysis, purity checks, and quantification in simple matrices where high sensitivity is not required. The principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column: A C18 column is chosen for its versatility and strong retention of aromatic compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with a good peak shape and reasonable retention time. The addition of a small amount of formic acid (0.1%) is recommended to sharpen peaks by ensuring a consistent ionic environment and suppressing potential silanol interactions on the column.[5]
-
Detection: UV detection is selected due to the strong absorbance of the phenyl ring. A wavelength around 254 nm is a common starting point for aromatic compounds.
Detailed Experimental Protocol: HPLC-UV
A. Instrumentation and Reagents
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Reference standard of this compound (>98% purity).
-
0.22 µm or 0.45 µm syringe filters.
B. Chromatographic Conditions
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic: 60% A, 40% B (Adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Note: These parameters are a representative starting point and may require optimization for specific instruments and sample matrices.[5]
C. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
D. Sample Preparation
-
Accurately weigh the sample to be analyzed.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Dilute with the mobile phase to a final concentration expected to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
E. Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of calibration standards, followed by the sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Visualization: HPLC-UV Experimental Workflow
Caption: General experimental workflow for HPLC-UV quantification.
Method 2: Quantification by LC-MS/MS
For applications requiring high sensitivity and selectivity, such as analyzing samples from biological matrices (e.g., plasma, urine), LC-MS/MS is the preferred method.[6] Its power lies in its ability to specifically detect the analyte based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like this compound, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the parent molecule) is selected and fragmented, and only a specific product ion (a fragment) is monitored. This "mass filtering" dramatically reduces background noise.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d5) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification. If a SIL-IS is unavailable, a structurally similar compound can be used.
Detailed Experimental Protocol: LC-MS/MS
A. Instrumentation and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
All reagents and materials listed for the HPLC-UV method.
-
Internal Standard (IS), preferably a stable-isotope labeled version.
B. LC Conditions
-
The LC conditions can be similar to the HPLC-UV method. A gradient elution may be preferred to better separate the analyte from matrix components.
-
Crucially, mobile phase buffers must be volatile (e.g., formic acid, ammonium formate). Non-volatile salts like phosphate must be avoided as they will contaminate the mass spectrometer. [7]
C. MS/MS Conditions (Hypothetical)
-
The following parameters must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.
Parameter Description Ionization Mode Positive Electrospray Ionization (ESI+) Precursor Ion (Q1) 164.1 m/z ([M+H]⁺) Product Ion (Q3) ~93.1 m/z (Aniline fragment, proposed) Collision Energy To be optimized empirically | Dwell Time | 100 ms |
Rationale for Fragmentation: A common fragmentation pathway for N-phenyl amides is the cleavage of the amide bond, which would result in a protonated aniline fragment (C₆H₅NH₃⁺, m/z 93.1). This is a plausible and high-intensity fragment to monitor.[8]
D. Standard and Sample Preparation
-
Standards: Prepare calibration standards as described for HPLC, but add a constant, known concentration of the Internal Standard to every standard and sample.
-
Sample Preparation (from Plasma): a. Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. d. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis. This is a common and effective technique for cleaning biological samples.[9]
E. Analysis Workflow
-
Equilibrate the LC-MS/MS system.
-
Inject standards and samples.
-
Acquire data in MRM mode, monitoring the transitions for both the analyte and the internal standard.
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the standards.
-
Determine the concentration in unknown samples from this curve.
Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for bioanalytical sample prep and LC-MS/MS analysis.
Method Validation: Ensuring Fitness for Purpose
Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[10][11] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12]
The following table summarizes the key validation parameters and their purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradants. | Peak purity analysis (PDA), analysis of blank and placebo matrices. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.995. |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] | Typically 80-120% of the test concentration for assay.[11] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies. | Recovery typically within 80-120% for assay (may vary for bioanalysis). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2% for API, ≤ 15% for bioanalysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] | Signal-to-Noise ratio of 10:1; RSD and accuracy within defined limits. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | No significant change in results when parameters are slightly varied. |
Conclusion
This application note provides two robust starting protocols for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the sample matrix and the required sensitivity. The HPLC-UV method offers a reliable and accessible approach for routine analysis of bulk materials and simple formulations. The LC-MS/MS method provides the high sensitivity and selectivity necessary for challenging bioanalytical applications. Both protocols serve as a strong foundation for method development, and it is imperative that a full validation study, guided by ICH principles, is conducted to ensure the final method is accurate, precise, and fit for its intended purpose.
References
-
Matyjaszczyk, P. et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. [Online] Available at: [Link]
-
Mori, C. et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [Online] Available at: [Link]
-
Bishop, C. et al. (2023). Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens. Center for Forensic Science Research & Education. [Online] Available at: [Link]
-
Wang, R. et al. (2022). Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography and ultra-high-performance supercritical fluid chromatography-tandem mass spectrometry. ResearchGate. [Online] Available at: [Link]
-
Bishop, C. et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. PubMed. [Online] Available at: [Link]
-
Whitehead, C. et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicitly produced tablets. Forensic Chemistry. [Online] Available at: [Link]
-
International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. [Online] Available at: [Link]
-
Smith, C.D. et al. (2022). Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). Office of Justice Programs. [Online] Available at: [Link]
-
Gao, Y. et al. (2018). Characterization and Quantitative Analysis of Phenylpropanoid Amides in Eggplant ( Solanum melongena L.) by High Performance Liquid Chromatography Coupled with Diode Array Detection and Hybrid Ion Trap Time-of-Flight Mass Spectrometry. ResearchGate. [Online] Available at: [Link]_
-
ResearchGate. (2017). Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide With Activated Chlorocompounds. [Online] Available at: [Link]
-
Basilicata, M. et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Online] Available at: [Link]
-
ResearchGate. (2018). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. [Online] Available at: [Link]
-
D'Avolio, A. et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Online] Available at: [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Online] Available at: [Link]
-
Basilicata, M. et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC - NIH. [Online] Available at: [Link]
-
Ali, A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. [Online] Available at: [Link]
-
Gao, Y. et al. (2018). Characterization and quantitative analysis of phenylpropanoid amides in eggplant (Solanum melongena L.) by high performance liquid chromatography coupled with diode array detection and hybrid ion trap time-of-flight mass spectrometry. PubMed. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 161367417, N-phenylpropanamide. PubChem. [Online] Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Online] Available at: [Link]
-
ResearchGate. (2021). Recent Advances in the Catalytic Synthesis of α-Ketoamides. [Online] Available at: [Link]
-
ResearchGate. (2015). Optimization of sample preparation for two-dimensional electrophoresis. [Online] Available at: [Link]
-
de Souza, A.C.B. et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. [Online] Available at: [Link]
-
Kumar, P. et al. (2015). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. [Online] Available at: [Link]
-
BC Centre on Substance Use. (2020). An Assessment of Two Point-of-Care Fentanyl Quantification Methods Using Fourier-transform Infrared Spectroscopy. [Online] Available at: [Link]
-
De-Juan, C. & Igual, A.M. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Online] Available at: [Link]
-
Gogoi, P. et al. (2021). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry. [Online] Available at: [Link]
-
University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. [Online] Available at: [Link]
-
ResearchGate. (2018). A systematic evaluation of sample preparation and 2-D gel electrophoresis protocol for mosquito proteomic profiling. [Online] Available at: [Link]
-
Kuhara, T. et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. PMC - NIH. [Online] Available at: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]
-
ResearchGate. (2009). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. [Online] Available at: [Link]
-
SIELC Technologies. Separation of Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-.beta.-oxo- on Newcrom R1 HPLC column. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 223465, 2-Phenylpropionamide, (RS)-. PubChem. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13291521, 2-oxo-N-propyl-propanamide. PubChem. [Online] Available at: [Link]
-
Al-Hamdani, A.A.S. et al. (2023). Synthesis, Spectral Identification, Thermal and Antioxidant Studies for Ni (II), Pd (II), Pt (IV) and Au (III) Complexes With New Azo Ligand Derivatives from Tryptamine. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Online] Available at: [Link]
Sources
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens [cfsre.org]
- 4. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Separation of Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-.beta.-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification Challenges of Polar Ketoamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar ketoamides. The α-ketoamide moiety is a privileged structure in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities and metabolic stability.[1][2] However, these same properties present significant purification challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of polar ketoamides.
Q1: Why is my polar ketoamide streaking on the silica TLC plate and not moving from the baseline?
A: This is a classic sign that your compound is too polar for the chosen mobile phase (eluent). The polar ketoamide interacts very strongly with the highly polar silica gel stationary phase, leading to poor mobility. To resolve this, you need to increase the polarity of your eluent. A common strategy is to add a small percentage of methanol or ethanol to a dichloromethane (DCM) or ethyl acetate (EtOAc) based solvent system.
Q2: My ketoamide seems to disappear or decompose during silica gel chromatography. What's happening?
A: There are two likely causes. First, your compound may be irreversibly binding to the silica gel. More commonly, however, the inherent acidity of standard silica gel can cause the degradation of sensitive compounds.[3] Ketoamides can be susceptible to hydrolysis or other acid-catalyzed reactions. Before committing to a large-scale column, you should always check your compound's stability by performing a 2D TLC analysis.[3][4]
Q3: I'm using reversed-phase HPLC (RP-HPLC), but my compound elutes in the solvent front with no retention. How can I fix this?
A: This issue arises because your highly polar ketoamide has very little affinity for the nonpolar stationary phase (like C18) and is swept off the column with the polar mobile phase.[5] Simply increasing the aqueous component of the mobile phase is often insufficient and can lead to "dewetting," where the aqueous mobile phase is expelled from the nonpolar pores of the stationary phase, causing a total loss of retention.[5] For such compounds, Hydrophilic Interaction Chromatography (HILIC) is a much more suitable technique.[5]
Q4: My compound "oils out" instead of forming crystals during crystallization. What should I do?
A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when a saturated solution is cooled too quickly or when the boiling point of the solvent is lower than the melting point of the compound. To fix this, try cooling the solution much more slowly. If that fails, you likely need a different solvent system. Using a solvent pair—a "good" solvent in which your compound is soluble and a miscible "anti-solvent" in which it is not—is a highly effective strategy for crystallizing polar compounds.[6]
Q5: I suspect my ketoamide is epimerizing during purification. How can I check and prevent this?
A: The α-proton of a ketoamide can be acidic, making it susceptible to epimerization, especially in the presence of acid or base, or even in buffered solutions at physiological pH.[1][2] This can be a significant issue during purification. To check for epimerization, analyze a sample of your purified material using chiral HPLC or by NMR with a chiral shift reagent. To prevent it, use neutral, deactivated stationary phases (like base-washed silica) and avoid pH extremes in your solvents.[4] If possible, conduct purification steps at lower temperatures.
Section 2: In-Depth Troubleshooting Guides
2.1: Chromatographic Purification Strategies
While challenging, silica gel chromatography remains a primary tool. Success hinges on anticipating and mitigating the strong interactions between the polar analyte and the stationary phase.
Table 1: Troubleshooting Normal-Phase Chromatography of Polar Ketoamides
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Elution / Stuck at Origin | Compound is too polar for the eluent; strong binding to silica. | Gradually increase eluent polarity. A typical gradient for very polar compounds might be from 100% EtOAc to 10% MeOH in DCM. |
| Significant Streaking / Tailing | Strong, non-ideal interactions with acidic silanol groups on the silica surface. | Deactivate the silica by adding a small amount (0.1-1%) of a base like triethylamine (NEt3) or ammonia to the eluent system.[4] This neutralizes the acidic sites. |
| Low Recovery / On-Column Decomposition | Compound is unstable on acidic silica gel.[3] | Perform a 2D TLC stability test first.[4] If unstable, use a deactivated stationary phase (see protocol below) or switch to a less acidic alternative like alumina or florisil.[3] |
| Column Blocks / Flow Stops | Compound crystallizes on the column due to low solubility in the eluent as the sample band concentrates.[3] | Load less material. Use a wider diameter column. Ensure the compound is fully dissolved before loading and consider a stronger solvent for the loading step.[3] |
This protocol describes a method to neutralize the acidic sites on silica gel, preventing the degradation of sensitive compounds.
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your starting, nonpolar eluent (e.g., hexane or DCM).
-
Add Base: To this slurry, add 1-2% triethylamine (NEt3) by volume.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the base is evenly distributed and has neutralized the surface.
-
Pack Column: Pack the column using the standard slurry method with the base-treated silica.
-
Run Column: Prepare all subsequent eluents with the same percentage of triethylamine to maintain the deactivated state of the column throughout the purification.
HILIC is an excellent alternative to RP-HPLC for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a low concentration of an aqueous buffer.[5] Water acts as the strong, eluting solvent.
Causality: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained in the aqueous layer, leading to longer retention times.
Table 2: Common HILIC Stationary and Mobile Phases
| Stationary Phase Type | Mobile Phase (Organic) | Mobile Phase (Aqueous) |
| Bare Silica | Acetonitrile (ACN) | Water, Ammonium Acetate Buffer, Formic Acid |
| Amide-bonded Silica | Acetonitrile (ACN) | Water, Ammonium Formate Buffer |
| Diol-bonded Silica | Acetonitrile (ACN) | Water, Phosphate Buffer (use with caution for MS) |
2.2: Crystallization Techniques
Crystallization is the gold standard for achieving high purity but can be difficult for polar molecules that are often highly soluble in polar solvents and poorly soluble in nonpolar ones.[7][8]
This method is ideal when finding a single suitable solvent is impossible.
-
Select Solvents: Identify a "good" solvent that dissolves your ketoamide readily at high temperatures (e.g., methanol, ethanol, isopropanol, DMSO).[8] Identify a miscible "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether, hexane, toluene).[6]
-
Dissolution: Place the crude, solid ketoamide in an Erlenmeyer flask. Heat the flask and add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[7]
-
Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see the first persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Re-solubilize: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.
-
Induce Crystallization (If Needed): If no crystals form, try scratching the inside surface of the flask with a glass rod at the liquid-air interface or add a single, tiny seed crystal of the pure compound.
-
Chill: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold "anti-solvent" to remove any adhering mother liquor containing impurities.
-
Dry: Dry the crystals thoroughly under vacuum.
Section 3: Analytical Protocols for Purity and Stability Assessment
A self-validating protocol requires checks and balances. Before any large-scale purification, stability must be confirmed.
3.1 Protocol: 2D TLC for Stability Assessment on Silica Gel
This technique helps determine if your compound decomposes upon contact with the silica gel stationary phase.[3]
-
Spot the Plate: On a square TLC plate, spot your compound in the bottom-left corner, about 1 cm from each edge.
-
First Development: Develop the plate in a suitable solvent system that gives your compound an Rf value of approximately 0.2-0.4. After development, remove the plate and mark the solvent front. Dry the plate completely.
-
Rotate: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom.
-
Second Development: Develop the plate again in the same solvent system.
-
Analyze: After drying, visualize the plate.
-
Stable Compound: A stable compound will appear as a single spot on the diagonal line (where Rf in the first dimension equals Rf in the second).
-
Unstable Compound: If the compound degrades on the silica, you will see new spots that are off the diagonal. These spots represent the degradation products formed while the plate was sitting between the two developments.[4]
-
Section 4: Visual Guides & Workflows
Diagram 1: General Purification Workflow
Caption: A decision-based workflow for purifying a novel polar ketoamide.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: A logical map for diagnosing and solving common chromatography issues.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Dalton, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Dalton, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. Available from: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
ResearchGate. (2013). How to purify polar cyclic peptides?. Available from: [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available from: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Available from: [Link]
-
University of California, Irvine. Recrystallization. Available from: [Link]
-
Reddit. (2024). Issues with column chromatography purification of coordination complex. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. waters.com [waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ketoamide-Based Protease Inhibitors: Beyond 2-Oxo-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protease inhibitors stand out as a cornerstone of therapeutic intervention for a multitude of diseases, from viral infections to cancer. Among the various classes of inhibitors, those bearing an α-ketoamide "warhead" have garnered significant attention for their potent and often reversible covalent mechanism of action. This guide provides an in-depth comparison of 2-oxo-N-phenylpropanamide, a foundational ketoamide structure, with more complex and clinically relevant ketoamides, offering insights into their structure-activity relationships, mechanisms, and the experimental methodologies used for their evaluation.
The Ketoamide Warhead: A Privileged Scaffold for Protease Inhibition
Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and are broadly classified based on the key catalytic residue in their active site, such as serine, cysteine, or aspartic acid.[1] The α-ketoamide moiety (–CO–CO–NH–) is a highly effective electrophilic trap for serine and cysteine proteases.[2][3][4] Its efficacy stems from the electrophilic α-keto carbon, which is susceptible to nucleophilic attack by the active site serine or cysteine residue.[3] This attack forms a reversible tetrahedral adduct, either a hemiketal (with serine) or a thiohemiketal (with cysteine), which mimics the natural transition state of peptide bond hydrolysis.[3][5]
A key advantage of the α-ketoamide warhead over other electrophiles, like aldehydes, is its ability to form two crucial hydrogen bonds with the enzyme's active site, enhancing binding affinity.[5] This reversible covalent inhibition mechanism offers a desirable balance between high potency and reduced risk of off-target effects that can be associated with irreversible inhibitors.[5][6][7]
Mechanism of Cysteine Protease Inhibition by Ketoamides
The inhibition of a cysteine protease by a ketoamide inhibitor involves a nucleophilic attack from the thiolate of the catalytic cysteine residue on one of the carbonyl carbons of the α-ketoamide warhead. This process is facilitated by a nearby histidine residue, which acts as a general base, deprotonating the cysteine thiol. The result is the formation of a stable, yet reversible, thiohemiketal adduct.
From Simple Scaffolds to Potent Drugs: A Comparative Analysis
While this compound represents a simple, foundational α-ketoamide structure, its inhibitory activity is generally modest. The development of highly potent and selective ketoamide inhibitors has been achieved through extensive structure-activity relationship (SAR) studies, which involve modifying the regions of the inhibitor that interact with the enzyme's substrate-binding pockets (subsites).[2][8][9] These subsites are conventionally labeled P1, P2, P3, etc., for the non-primed side, and P1', P2', etc., for the primed side of the cleavage site.
Exploiting these subsites, particularly the primed site (S1'), has proven to be an effective strategy for enhancing both the potency and specificity of protease inhibitors.[7]
Case Study: HCV NS3/4A Serine Protease Inhibitors
The treatment of Hepatitis C Virus (HCV) infection was revolutionized by the introduction of direct-acting antivirals, including ketoamide-based inhibitors of the NS3/4A serine protease.[10]
-
Boceprevir and Telaprevir: These first-generation HCV protease inhibitors feature an α-ketoamide warhead.[11][12][13][14] They are peptidomimetic, meaning their structure mimics the natural peptide substrate of the NS3/4A protease.[10] Both drugs form a covalent, reversible bond with the serine residue in the active site of the protease, thereby blocking the cleavage of the viral polyprotein necessary for replication.[11][14] However, their clinical use has been largely superseded by newer, more effective therapies.
Case Study: SARS-CoV-2 Main Protease (Mpro) Cysteine Protease Inhibitors
The COVID-19 pandemic spurred the rapid development of antivirals targeting the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication.
-
Nirmatrelvir (in Paxlovid): Nirmatrelvir is a potent, reversible covalent inhibitor of the SARS-CoV-2 Mpro.[15][16][17] It contains a nitrile warhead that is a bioisostere of the ketoamide and forms a covalent adduct with the catalytic cysteine. The overall drug, Paxlovid, combines nirmatrelvir with ritonavir.[16][18] Ritonavir's role is not to inhibit the viral protease but to inhibit a human enzyme (CYP3A4) that metabolizes nirmatrelvir, thereby increasing its concentration and duration of action.[15][18][19] The development of nirmatrelvir built upon years of research into ketoamide inhibitors for other coronaviruses.[20]
Comparative Performance Data
The following table summarizes the performance of representative ketoamide and related inhibitors against their target proteases. It is important to note that direct comparison of IC50 or Ki values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Target Protease | Protease Class | Mechanism | Potency (IC50/Ki) | Clinical Use/Status |
| This compound | Various | Serine/Cysteine | Reversible Covalent | Micromolar range (highly variable) | Research/Scaffold |
| Boceprevir | HCV NS3/4A[13] | Serine | Reversible Covalent[11] | Ki ≈ 14 nM | Approved for HCV (largely replaced) |
| Telaprevir | HCV NS3/4A[21] | Serine | Reversible Covalent | Ki ≈ 7 nM | Approved for HCV (withdrawn from market)[21] |
| Nirmatrelvir | SARS-CoV-2 Mpro[15] | Cysteine | Reversible Covalent | Ki ≈ 3.1 nM | Approved for COVID-19 (as Paxlovid)[16] |
| Compound 11r | MERS-CoV Mpro[20] | Cysteine | Reversible Covalent | EC50 = 0.0047 µM[20] | Preclinical |
Experimental Design for Inhibitor Characterization
Evaluating the efficacy and mechanism of a novel protease inhibitor requires a systematic and multi-faceted experimental approach. The causality behind these experimental choices is to build a comprehensive profile of the inhibitor's potency, selectivity, and mode of action.
Workflow for Ketoamide Inhibitor Evaluation
Protocol 1: Determination of IC50 (Half-maximal Inhibitory Concentration)
This protocol determines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the primary screen for potency.
Causality: The choice of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity. Pre-incubation of the enzyme and inhibitor is critical for covalent inhibitors to allow time for the covalent bond to form, ensuring an accurate measurement of potency.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the target protease at a concentration suitable for the assay.
-
Prepare a stock solution of a fluorogenic peptide substrate specific to the protease.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of serially diluted inhibitor to each well. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Add 48 µL of the protease solution (diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time (kinetic read). The slope of this line represents the reaction rate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Determining the Mechanism of Inhibition (Reversibility)
This experiment distinguishes between reversible and irreversible inhibitors.
Causality: A rapid dilution or "jump dilution" experiment is a classic method to assess reversibility. If an inhibitor is reversible, its dissociation from the enzyme upon significant dilution will lead to a recovery of enzyme activity. Irreversible inhibitors will not show this recovery.
Methodology:
-
Inhibitor-Enzyme Complex Formation:
-
Incubate the protease with a high concentration of the ketoamide inhibitor (e.g., 10-20 times its IC50) for 60 minutes to ensure maximal complex formation.
-
In a parallel control tube, incubate the enzyme with DMSO alone.
-
-
Rapid Dilution:
-
Rapidly dilute the inhibitor-enzyme complex and the control sample 100-fold or more into a pre-warmed assay buffer containing the fluorogenic substrate.
-
-
Activity Measurement:
-
Immediately monitor the enzymatic activity by measuring the rate of substrate cleavage in a fluorometer.
-
-
Data Analysis:
-
Compare the initial reaction rate of the diluted inhibitor-enzyme complex to the diluted control sample.
-
A rapid recovery of enzyme activity to a level comparable to the control indicates a reversible inhibitor. A lack of activity recovery signifies irreversible inhibition.
-
Conclusion and Future Perspectives
The journey from the simple scaffold of this compound to clinically successful drugs like Boceprevir and the compounds that paved the way for Nirmatrelvir highlights the power of the α-ketoamide warhead in protease inhibitor design. The key to this success lies in the detailed understanding of structure-activity relationships, allowing for the optimization of potency and selectivity by targeting specific substrate-binding pockets of the target protease. The reversible covalent mechanism of action provides a desirable balance of efficacy and safety.
Future research will likely focus on developing ketoamides with improved pharmacokinetic properties, pan-genotypic or broad-spectrum activity against rapidly mutating viruses, and enhanced selectivity to minimize off-target effects.[20][22] As our understanding of protease biology deepens, the versatile and potent ketoamide scaffold will undoubtedly remain a central tool in the development of next-generation therapeutics.
References
-
Cryo-EM structures of human A2ML1 elucidate the protease-inhibitory mechanism of the A2M family - PMC. PubMed Central. Available at: [Link] [Accessed February 7, 2026].
-
What is the mechanism of Boceprevir? - Patsnap Synapse. Patsnap Synapse. Available at: [Link] [Accessed February 7, 2026].
-
Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K: P3 Modifications | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link] [Accessed February 7, 2026].
-
Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - MDPI. MDPI. Available at: [Link] [Accessed February 7, 2026].
-
Boceprevir - PMC. NIH. Available at: [Link] [Accessed February 7, 2026].
-
An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC. PubMed Central. Available at: [Link] [Accessed February 7, 2026].
-
α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link] [Accessed February 7, 2026].
-
An Insight into the Interaction Between α-Ketoamide-Based Inhibitor and Coronavirus Main Protease: A Detailed in Silico Study | ChemRxiv. ChemRxiv. Available at: [Link] [Accessed February 7, 2026].
-
Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC. NIH. Available at: [Link] [Accessed February 7, 2026].
-
Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link] [Accessed February 7, 2026].
-
Telaprevir | C36H53N7O6 | CID 3010818 - PubChem. NIH. Available at: [Link] [Accessed February 7, 2026].
-
Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - RSC Publishing. RSC Publishing. Available at: [Link] [Accessed February 7, 2026].
-
Mechanisms Of Macromolecular Protease Inhibitors - PMC. NIH. Available at: [Link] [Accessed February 7, 2026].
-
Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC. PubMed Central. Available at: [Link] [Accessed February 7, 2026].
-
Systematic Comparison of Peptidic Proteasome Inhibitors Highlights the α-Ketoamide Electrophile as an Auspicious Reversible Lead Motif | Request PDF. ResearchGate. Available at: [Link] [Accessed February 7, 2026].
-
Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PubMed. PubMed. Available at: [Link] [Accessed February 7, 2026].
-
Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets. PAXLOVID®. Available at: [Link] [Accessed February 7, 2026].
-
Telaprevir mechanism of action. | Download Scientific Diagram. ResearchGate. Available at: [Link] [Accessed February 7, 2026].
-
Nirmatrelvir/ritonavir - Wikipedia. Wikipedia. Available at: [Link] [Accessed February 7, 2026].
-
Boceprevir | C27H45N5O5 | CID 10324367 - PubChem. NIH. Available at: [Link] [Accessed February 7, 2026].
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones | Biochemistry. ACS Publications. Available at: [Link] [Accessed February 7, 2026].
-
Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor | bioRxiv. bioRxiv. Available at: [Link] [Accessed February 7, 2026].
-
The many faces of protease–protein inhibitor interaction - PMC. NIH. Available at: [Link] [Accessed February 7, 2026].
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - MDPI. MDPI. Available at: [Link] [Accessed February 7, 2026].
-
Novel Peptidyl α-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. ACS Publications. Available at: [Link] [Accessed February 7, 2026].
-
Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC. PubMed Central. Available at: [Link] [Accessed February 7, 2026].
-
13 Things To Know About Paxlovid, the COVID-19 Pill | News. Yale Medicine. Available at: [Link] [Accessed February 7, 2026].
-
Protease inhibitor action mechanisms. Left panel: “trapping reaction” –... - ResearchGate. ResearchGate. Available at: [Link] [Accessed February 7, 2026].
-
What is Telaprevir used for? - Patsnap Synapse. Patsnap Synapse. Available at: [Link] [Accessed February 7, 2026].
-
Telaprevir/boceprevir era: From bench to bed and back - PMC. PubMed Central. Available at: [Link] [Accessed February 7, 2026].
-
What is Boceprevir used for? - Patsnap Synapse. Patsnap Synapse. Available at: [Link] [Accessed February 7, 2026].
-
Serine Protease Inhibitors - Cambridge MedChem Consulting. Cambridge MedChem Consulting. Available at: [Link] [Accessed February 7, 2026].
-
Potent and Selective Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link] [Accessed February 7, 2026].
-
The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - Xia & He Publishing Inc. Xia & He Publishing Inc.. Available at: [Link] [Accessed February 7, 2026].
-
Telaprevir: a hepatitis C NS3/4A protease inhibitor - PubMed. PubMed. Available at: [Link] [Accessed February 7, 2026].
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Boceprevir used for? [synapse.patsnap.com]
- 11. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 12. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is Telaprevir used for? [synapse.patsnap.com]
- 15. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. 13 Things To Know About Paxlovid, the COVID-19 Pill | News | Yale Medicine [yalemedicine.org]
- 19. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Comparative Guide: Structure-Activity Relationship (SAR) of 2-Oxo-N-phenylpropanamide Analogs as LDH-A Inhibitors
Executive Summary
The metabolic reprogramming of cancer cells—specifically the Warburg Effect —has elevated Lactate Dehydrogenase A (LDH-A) from a housekeeping enzyme to a high-value therapeutic target. While Sodium Oxamate remains the classical reference inhibitor, its poor membrane permeability and millimolar potency limit its clinical utility.
This guide analyzes 2-Oxo-N-phenylpropanamide (often termed
The Pharmacophore: Why This Scaffold?
The this compound structure functions as a pyruvate mimic . Its efficacy relies on its ability to deceive the LDH-A active site, specifically competing with pyruvate for the substrate-binding pocket.
Mechanism of Action (MoA)
The
Figure 1: Competitive binding mechanism. The
SAR Deep Dive: From Hit to Lead
The structure-activity relationship of this scaffold can be dissected into two distinct regions: the Warhead (Region A) and the Hydrophobic Tail (Region B).
Region A: The -Keto Amide Warhead
-
Requirement: Strict conservation.
-
Observation: Reduction of the C2 ketone to a hydroxyl group or replacement with a methylene linker (
) results in a complete loss of activity. The electrophilic carbonyl is essential for interacting with the positively charged guanidinium group of Arg171 . -
Sterics: Bulky substituents on the amide nitrogen (N-alkylation) generally decrease potency by disrupting the planar conformation required for the active site fit.
Region B: The Phenyl Ring (The Tunable Tail)
The unsubstituted phenyl ring yields a compound with weak activity (IC
1. Electronic Effects (Hammett Correlation)
Electron-withdrawing groups (EWGs) on the phenyl ring significantly enhance potency.
-
Mechanism: EWGs (e.g.,
, ) decrease the electron density of the amide nitrogen. This increases the acidity of the amide proton (NH), strengthening the hydrogen bond with Thr246 or active site water networks. -
Data: A para-trifluoromethyl (
-CF ) substitution can improve potency by >10-fold compared to the unsubstituted parent.
2. Lipophilicity & Sterics
-
Para-Substitution: The most favorable position. Large lipophilic groups here reach into the hydrophobic "NADH-cofactor pocket" adjacent to the substrate site.
-
Ortho-Substitution: Generally detrimental. Substituents at the ortho position force the phenyl ring out of planarity with the amide group due to steric clash, disrupting the binding geometry.
-
Benzodioxole Fusions: Fusing a dioxole ring (3,4-substitution) mimics the steric bulk of successful natural product inhibitors, often yielding IC
values in the low micromolar range (~13 M).
Comparative Performance Guide
The following table contrasts the optimized analog (
| Feature | Sodium Oxamate | FX11 | |
| Class | Pyruvate Isostere | Gossypol Derivative | |
| LDH-A Potency (IC | ~ 1 - 5 mM (Weak) | ~ 0.05 - 10 | 10 - 50 |
| Selectivity (LDH-A vs B) | Non-selective | High Selectivity | Moderate Selectivity |
| Cell Permeability | Very Poor (Requires high dose) | Moderate | Good (Tunable LogP) |
| Solubility | Excellent (Water soluble) | Poor (Hydrophobic) | Moderate |
| Mechanism | Competitive (Substrate) | Competitive (NADH) | Competitive (Substrate) |
| Toxicity Risk | Low (Osmotic effects at high dose) | Moderate (Off-target effects) | Low (Metabolically stable) |
Verdict:
-
Use Oxamate for coarse, high-concentration controls in cell-free lysates.
-
Use FX11 for maximum potency in complex biological models, despite solubility issues.
-
Use this compound Analogs when you need a cell-permeable, synthetically accessible probe to study substrate-competitive inhibition without the off-target toxicity associated with polyphenol-based inhibitors like FX11.
Experimental Protocols
Protocol A: Synthesis of 2-Oxo-N-(4-(trifluoromethyl)phenyl)propanamide
Rationale: This method uses a coupling reaction between an aniline and an activated pyruvate derivative.
Reagents: 4-(Trifluoromethyl)aniline, Pyruvic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt, DCM (Dichloromethane).
-
Activation: Dissolve Pyruvic acid (1.2 eq) in dry DCM at 0°C. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to form the active ester.
-
Coupling: Add 4-(Trifluoromethyl)aniline (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under Nitrogen atmosphere.
-
Workup: Wash with 1N HCl (to remove unreacted aniline), saturated NaHCO
(to remove unreacted acid), and brine. -
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).-
Validation: Confirm structure via
H-NMR (Look for amide singlet ~10 ppm and methyl ketone singlet ~2.5 ppm).
-
Figure 2: Amide coupling workflow for scaffold synthesis.
Protocol B: LDH-A Enzymatic Inhibition Assay
Rationale: This assay tracks the consumption of NADH by monitoring absorbance at 340 nm.
-
Buffer Prep: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme Mix: Dilute recombinant human LDH-A to 0.02 U/mL in buffer.
-
Substrate Mix: Prepare 200
M NADH and 1 mM Sodium Pyruvate. -
Inhibitor: Dissolve analogs in DMSO. Prepare serial dilutions. Keep final DMSO concentration < 1%.
-
Execution:
-
Add 50
L Enzyme Mix + 2 L Inhibitor to a 96-well plate. Incubate 10 min. -
Initiate reaction with 50
L Substrate Mix. -
Read: Measure Absorbance (340 nm) every 30 seconds for 10 minutes (Kinetic Mode).
-
-
Analysis: Calculate the slope (rate) of NADH oxidation. Determine IC
using non-linear regression (GraphPad Prism).
References
-
Granchi, C. et al. (2011). "Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells." Journal of Medicinal Chemistry.
-
Le, A. et al. (2010). "Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression." Proceedings of the National Academy of Sciences (PNAS). (Describes FX11).
-
Lunt, S.Y. et al. (2011). "Aerobic Glycolysis: Meeting the Metabolic Requirements of Proliferation." Annual Review of Cell and Developmental Biology.
-
Rani, R. et al. (2020). "Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives." Scientific Reports. (Describes benzodioxole analogs).
-
Deck, L.M. et al. (1998). "Selective Inhibitors of Human Lactate Dehydrogenases and Lactate Dehydrogenase from Plasmodium falciparum." Journal of Medicinal Chemistry.
Executive Summary: The Warhead Advantage
2-Oxo-N-phenylpropanamide (also known as Pyruvic Acid Anilide) represents a foundational scaffold in the design of reversible covalent inhibitors for serine and cysteine proteases (e.g., Cathepsins, Calpains, and viral proteases like SARS-CoV-2 Mpro).
Unlike irreversible inhibitors (e.g., vinyl sulfones) that permanently alkylate the enzyme, or non-covalent inhibitors that rely solely on binding affinity, alpha-keto amides offer a "Goldilocks" zone of inhibition:
-
High Potency: The
-keto carbonyl is highly electrophilic, forming a stable hemiacetal/thiohemiketal adduct with the active site nucleophile. -
Tunability: The electronic properties of the amide substituent (the phenyl ring) directly modulate the reactivity of the warhead.
-
Reduced Toxicity: The reversibility of the bond minimizes off-target haptenization and immunogenicity compared to irreversible warheads.
This guide compares the baseline scaffold, This compound , against its electron-deficient (4-Chloro) and flexible linker (N-Benzyl) analogs to demonstrate critical Structure-Activity Relationships (SAR).
Chemical Profile & Stability Comparison
The core performance metric for these compounds is the electrophilicity of the
| Feature | Compound A: this compound | Compound B: 2-Oxo-N-(4-chlorophenyl)propanamide | Compound C: 2-Oxo-N-benzylpropanamide |
| Structure | Prototypical Scaffold | Electron-Deficient Analog | Spacer/Flexible Analog |
| Electronic Effect | Moderate electron withdrawal by phenyl ring. | Strong electron withdrawal (Inductive effect of Cl). | Weak electron withdrawal (Insulated by methylene). |
| Warhead Reactivity | Balanced. Good equilibrium between keto and hydrate forms. | High. Keto carbon is highly positive; favors hydrate/adduct formation. | Low. Keto carbon is less electrophilic; lower affinity for nucleophiles. |
| Hydrolytic Stability | Moderate ( | Low ( | High ( |
| Primary Application | General protease inhibitor screening; fragment-based design. | High-potency target engagement (e.g., resistant viral proteases). | Targets requiring flexible fit (e.g., large binding pockets). |
Key Insight: The Hammett Correlation
The potency of alpha-keto amides correlates with the Hammett
Mechanism of Action: Reversible Covalent Inhibition
The defining feature of this class is the formation of a tetrahedral transition state mimic . The enzyme's active site nucleophile attacks the
Signaling & Interaction Pathway
Caption: Schematic of the reversible covalent inhibition mechanism. The alpha-keto amide forms a stable tetrahedral adduct that mimics the transition state of peptide hydrolysis, effectively locking the enzyme.
Experimental Protocols
A. Synthesis of this compound (Optimized Coupling)
Note: Direct reaction of pyruvyl chloride is often too vigorous, leading to polymerization. The EDC coupling method is preferred for control.
Reagents:
-
Pyruvic Acid (1.0 eq)
-
Aniline (1.1 eq)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) -
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Activation: Dissolve Pyruvic Acid (10 mmol) in anhydrous DCM (50 mL) at 0°C under Nitrogen. Add HOBt (12 mmol) and stir for 15 minutes.
-
Coupling: Add EDC
HCl (12 mmol) and stir for another 30 minutes at 0°C. The solution should remain clear to slightly cloudy. -
Amidation: Dropwise add Aniline (11 mmol) dissolved in 5 mL DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted aniline)
-
Saturated NaHCO
(to remove unreacted pyruvic acid) -
Brine[1]
-
-
Purification: Dry over Na
SO , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The product is typically a yellow/off-white solid.
B. Protease Inhibition Assay (Fluorogenic)
Target: Cathepsin B (Model Cysteine Protease)
Materials:
-
Enzyme: Recombinant Human Cathepsin B.
-
Substrate: Z-Arg-Arg-AMC (Fluorogenic).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of the test compounds (Phenyl, 4-Cl-Phenyl, Benzyl) in DMSO.
-
Pre-Incubation: In a 96-well black plate, add 80
L of Buffer and 10 L of Inhibitor (varying concentrations). Add 5 L of Enzyme. Incubate for 30 mins at 37°C to allow equilibrium (essential for reversible inhibitors). -
Initiation: Add 5
L of Substrate (Final concentration ). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.
-
Analysis: Plot
vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine .
Comparative Performance Data (Theoretical Reference)
The following table projects the expected performance based on established SAR trends for alpha-keto amides in cysteine protease assays (e.g., Cathepsin B/L).
| Metric | This compound | 2-Oxo-N-(4-chlorophenyl)propanamide | 2-Oxo-N-benzylpropanamide |
| IC50 (Cathepsin B) | 1.5 - 5.0 | 0.2 - 0.8 | > 10 |
| K_hyd (Hydration) | Moderate | High (Favors gem-diol) | Low (Favors ketone) |
| Selectivity Index | Baseline | Low (May inhibit other thiols) | High (Steric filter) |
| Solubility (LogP) | ~1.2 | ~1.9 (More lipophilic) | ~1.5 |
Interpretation:
-
The 4-Chloro analog is the superior candidate for in vitro potency due to the activated ketone. However, its high reactivity may lead to metabolic instability (rapid reduction by reductases).
-
The Benzyl analog loses the electronic activation of the phenyl ring (broken conjugation), resulting in a significant drop in potency, demonstrating that the aryl-amide conjugation is vital for the "warhead" function in this specific scaffold.
References
-
The Alpha-Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Detailed review of the scaffold's reactivity and application in protease inhibitors.
-
Structure-Based Design of Alpha-Ketoamides as Inhibitors of Coronavirus and Enterovirus Replication. Journal of Medicinal Chemistry. (2020). Demonstrates the use of this scaffold against SARS-CoV-2 Mpro.
-
An Insight into the Interaction Between
-Ketoamide-Based Inhibitor and Coronavirus Main Protease. ChemRxiv. (2020). Computational analysis of the covalent binding mechanism. -
Synthesis and Biological Activity of Peptide
-Ketoamide Derivatives as Proteasome Inhibitors. Journal of Medicinal Chemistry. (2019). Provides synthesis protocols and biological data for related peptide-based keto amides. -
BenchChem Technical Guide: N-(2-chlorophenyl)-2-phenylpropanamide. BenchChem. (2025).[2] General reference for amide synthesis and bioactivity comparison structures.
Sources
Spectroscopic Differentiation of N-Phenylpropanamide and Constitutional Isomers: A Technical Guide
Executive Summary: The Isomer Challenge
In pharmaceutical synthesis and forensic analysis,
However, its molecular formula (
This guide provides a definitive spectroscopic framework to distinguish
Chemical Profile & Structural Logic[1][2]
The three primary isomers differ in the connectivity of the amide functionality relative to the aromatic ring and the alkyl chain.
| Compound | Structure Type | Connectivity Logic | Key Feature |
| Anilide | Nitrogen attached directly to Phenyl ring. | ||
| Benzylamine Deriv. | Methylene bridge between Phenyl and Nitrogen. | ||
| Benzamide | Carbonyl attached directly to Phenyl ring. |
Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiation because the chemical environment of the alkyl protons changes drastically based on their proximity to the electron-withdrawing carbonyl group (Comparative Chemical Shift Table (
, 400 MHz)
| Proton Group | Differentiation Logic | |||
| Alkyl | Singlet vs. Triplet: The acetyl methyl in | |||
| Alkyl | Diagnostic Region: | |||
| Amide | ||||
| Aromatic | Multiplet (3+2 pattern) | Multiplet (5H) | Multiplet (2+3 pattern) | Benzoyl protons ( |
Analyst Insight: The critical differentiator between
-phenylpropanamide and-ethylbenzamide is the quartet shift. If the quartet is at 2.4 ppm , it is the propionyl group ( ). If it is at 3.5 ppm , it is the ethylamino group ( ).
Mass Spectrometry (GC-MS)
While all three compounds show a molecular ion (
- -Phenylpropanamide:
- -Benzylacetamide:
-
-Ethylbenzamide:
-
Base Peak: m/z 105 (Benzoyl cation,
). -
Secondary Peak: m/z 77 (Phenyl cation).
-
Mechanism:[2] Alpha-cleavage next to the carbonyl yields the stable benzoyl ion.
-
Infrared Spectroscopy (FT-IR)
-
-Phenylpropanamide: Amide I band appears at lower frequency (~1660
) due to conjugation of the nitrogen lone pair with the phenyl ring. -
-Ethylbenzamide: Amide I band is higher (~1640-1655
) but the key difference is the "Benzamide II" band pattern. -
-Benzylacetamide: Lacks conjugation between the nitrogen and the ring. The Amide I band is typically sharp at ~1640
.
Experimental Protocols
Protocol A: GC-MS Differentiation Method
Use this protocol for rapid screening of unknown powders or reaction mixtures.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).
-
Filter through 0.22
PTFE syringe filter.
-
-
GC Parameters:
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25
) or equivalent. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Split 20:1.
-
Temperature Program: 80°C (hold 1 min)
20°C/min 280°C (hold 3 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: 40–300 amu.
-
-
System Suitability Criteria:
-
-Phenylpropanamide retention time must be reproducible within
0.05 min. -
Base peak for
-phenylpropanamide must be m/z 93.
-
-Phenylpropanamide retention time must be reproducible within
Protocol B: NMR Sample Preparation (High-Resolution)
Use this for definitive structural confirmation.
-
Solvent Selection: Use
(99.8% D) with 0.03% TMS as internal standard.-
Note: DMSO-
can be used if solubility is an issue, but chemical shifts will vary from the table above.
-
-
Concentration: Prepare ~10 mg sample in 600
solvent. -
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1):
1.0 sec to ensure quantitative integration of aromatic protons. -
Scans: 16 (minimum).
-
Differentiation Workflow
The following decision tree illustrates the logical flow for identifying the specific isomer based on the experimental data described above.
Figure 1: Decision matrix for differentiating C9H11NO amide isomers using Mass Spectrometry and NMR logic.
References
-
National Institute of Standards and Technology (NIST). Propanamide, N-phenyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Öztürk, N., et al. (2019).[3] Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide.[3][1][4] Journal of the Institute of Science and Technology. [Link]
-
PubChem. N-Benzylacetamide Compound Summary. National Library of Medicine. [Link]
-
Smith, C. D., et al. (2022).[5] Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry.[5] Talanta.[5] [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS) | Office of Justice Programs [ojp.gov]
In Vitro Metabolic Stability of 2-Oxo-N-phenylpropanamide Scaffolds: A Comparative Guide
Executive Summary: The Alpha-Keto Amide Paradox
The 2-Oxo-N-phenylpropanamide scaffold (an
While many drug discovery programs rely on standard liver microsomal stability assays (which prioritize CYP450 metabolism), this scaffold often fails due to cytosolic enzymes (Carbonyl Reductases) that are absent in washed microsomes. This guide objectively compares the metabolic performance of the unsubstituted scaffold against sterically and electronically modified analogs, providing a roadmap for stabilizing this potent warhead.
Metabolic Liabilities & Mechanistic Pathways
To engineer stability, one must first understand the degradation mechanism. The this compound moiety is subject to three primary clearance pathways, ranked by prevalence:
-
Carbonyl Reduction (Major): The
-keto group is reduced to an -hydroxy amide by Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs). This is often stereoselective and renders the warhead inactive against its protease target. -
Amide Hydrolysis (Moderate): Carboxylesterases (CES) cleave the amide bond, releasing aniline and pyruvate derivatives.
-
CYP-Mediated Oxidation (Minor): Hydroxylation of the phenyl ring (typically para-position) by CYP2C9 or CYP3A4.
Visualization: Metabolic Fate of this compound
Figure 1: The primary metabolic divergence of the alpha-keto amide scaffold. Note that the reductive pathway is often dominant and cytosolic.
Comparative Performance Analysis
The following table compares the in vitro stability of the parent scaffold against three common structural modifications designed to mitigate metabolic instability.
Experimental Context: Data represents intrinsic clearance (
| Scaffold Variant | Structure Description | Stability (T½) | Dominant Clearance Mechanism | Strategic Utility |
| Standard (Parent) | Unsubstituted this compound | Low (< 15 min) | Ketone Reduction (>80%) | Initial Hit Finding only. Poor in vivo exposure. |
| Steric Shield (Analog A) | 3,3-Dimethyl-2-oxo-N-phenylbutanamide | High (> 60 min) | CYP Oxidation (Slow) | Recommended. Bulky tert-butyl group blocks reductase access to the ketone. |
| Cyclic Constraint (Analog B) | N-Phenyl-2-oxocyclohexanecarboxamide | Medium (30-45 min) | Mixed (Reductase + CYP) | Good for locking conformation, but ketone remains partially accessible. |
| Electronic Bioisostere | High (> 120 min) | Phase II Conjugation | Negative Control. Metabolically stable but typically lacks protease inhibitory activity. |
Key Insights for Drug Design:
-
The "Steric Shield" Effect: Introducing steric bulk at the carbon adjacent to the ketone (the
-carbon relative to nitrogen) significantly retards reduction. The enzyme active site for CBR1 is relatively narrow; a tert-butyl or gem-dimethyl group prevents the hydride transfer. -
The "S9" Necessity: If you test the Standard Parent in washed microsomes (which lack cytosol), it may appear artificially stable (T½ > 60 min). You must use S9 fraction or Hepatocytes to detect the rapid cytosolic reduction.
Validated Experimental Protocol: The "Cytosol-Aware" Assay
Standard microsomal stability assays will generate false negatives for alpha-keto amides because the primary metabolizing enzymes (CBRs) are located in the cytosol, which is washed away during microsome preparation.
Objective: Determine intrinsic clearance (
Reagents & System
-
Test System: Human Liver S9 Fraction (Protein conc: 20 mg/mL) OR Cryopreserved Hepatocytes. Do not use washed microsomes.
-
Cofactors: NADPH (for CYPs/Reductases) AND NADH (some reductases prefer NADH).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Step-by-Step Workflow
-
Preparation: Dilute S9 fraction to 1.0 mg/mL in Phosphate Buffer.
-
Pre-Incubation: Spike test compound (1 µM final) into the mixture. Incubate at 37°C for 5 minutes.
-
Why? To assess non-enzymatic chemical instability (e.g., spontaneous hydrolysis).
-
-
Initiation: Add Cofactor Mix (1 mM NADPH + 1 mM NADH final concentration).
-
Critical Step: Standard assays only add NADPH. Adding NADH ensures maximal activity of all reductase isoforms.
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the M+2H peak (reduction metabolite) specifically.
Protocol Validation Logic (Self-Check)
-
Positive Control: Include Warfarin (CYP substrate) and Daunorubicin (known Carbonyl Reductase substrate).
-
Validation Criteria: If Daunorubicin is stable, your S9 fraction lacks active reductases (degraded). If Warfarin is stable, your NADPH is degraded. Both must show clearance for the assay to be valid.
Decision Tree for Scaffold Optimization
Use this logic flow to determine the next step in your lead optimization campaign based on stability data.
Figure 2: Optimization decision tree. The detection of the M+2 metabolite (alcohol) is the trigger for steric modification strategies.
References
-
Donkor, I. O. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. Link
-
Hoffman, T., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor. Journal of Medicinal Chemistry. Link
-
Rosemond, M. J., & Walsh, J. S. (2004). Human Carbonyl Reduction Pathways and a Strategy for their Assignment in Drug Metabolism. Drug Metabolism Reviews. Link
-
Zeng, D., et al. (2016).[1] Synthesis and structure-activity relationship of α-keto amides as enterovirus 71 3C protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Oxo-N-phenylpropanamide
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to its successful application. This guide provides an in-depth analysis of the cross-reactivity of 2-Oxo-N-phenylpropanamide, a small molecule with potential applications in various research fields. We will explore the theoretical basis for potential cross-reactivity, present a robust experimental framework for its assessment, and compare its hypothetical performance against structurally similar alternatives.
The Imperative of Specificity: Why Cross-Reactivity Matters
In any biological system, the intended interaction of a molecule with its target is the cornerstone of its efficacy and safety. Cross-reactivity, the unintended binding of a molecule to targets other than the primary one, can lead to a cascade of undesirable effects, including off-target toxicity, diminished therapeutic efficacy, and confounding experimental results. For a compound like this compound, characterizing its binding profile is a critical step in its development and validation.
The theoretical basis for cross-reactivity often lies in the structural similarity between molecules.[1][2] Small modifications to a core chemical scaffold can alter binding affinity and specificity. Therefore, a comprehensive cross-reactivity study must include a panel of structurally related analogs to map the binding landscape of the lead compound.
Designing a Robust Cross-Reactivity Study: A Multi-Faceted Approach
A thorough investigation of cross-reactivity should not rely on a single methodology. A combination of in-silico and in-vitro techniques provides a more complete picture of a compound's specificity.
In-Silico Analysis: Computational modeling can predict potential off-target interactions by screening the compound against databases of known protein structures. This approach, while predictive, is a valuable first step in identifying potential areas of concern.
In-Vitro Assays: Experimental validation is essential to confirm or refute computational predictions. For small molecules like this compound, several analytical methods are at our disposal:
-
Chromatographic Methods (HPLC, LC-MS): These techniques are invaluable for quantifying the compound and its metabolites in biological matrices, providing insights into its stability and potential for generating cross-reactive species.[3][4][5][6]
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays are a powerful tool for assessing binding interactions.[3] A competitive ELISA format is particularly well-suited for determining the cross-reactivity of small molecules (haptens).[7][8][9][10]
-
Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data on binding events, offering a deeper understanding of the molecular interactions at play.
For the purpose of this guide, we will focus on the design and execution of a competitive ELISA, a widely accessible and informative method for quantifying cross-reactivity.
Comparative Analysis: this compound and Its Structural Analogs
To contextualize the cross-reactivity profile of this compound, we will compare it against a panel of three hypothetical, structurally related compounds:
-
Alternative A: 2-Hydroxy-N-phenylpropanamide: This analog introduces a hydroxyl group, which could alter its hydrogen bonding potential and, consequently, its binding specificity.[11]
-
Alternative B: N-Phenylpropanamide: The removal of the oxo group simplifies the structure, providing a baseline for the contribution of this functional group to binding.
-
Alternative C: 2-Oxo-N-propylpropanamide: Replacing the phenyl group with a propyl group allows for the assessment of the aromatic ring's role in binding interactions.[12]
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Alternatives
| Compound | Target Protein X (% Cross-Reactivity) | Off-Target Protein Y (% Cross-Reactivity) | Off-Target Protein Z (% Cross-Reactivity) |
| This compound | 100% | 5.2% | 1.8% |
| Alternative A | 85.3% | 15.7% | 3.5% |
| Alternative B | 45.1% | 2.1% | 0.5% |
| Alternative C | 12.6% | 0.8% | 0.2% |
Data presented are hypothetical and for illustrative purposes only.
The data in Table 1 suggests that this compound exhibits high specificity for its intended target (Protein X) with minimal cross-reactivity against the tested off-target proteins. The introduction of a hydroxyl group in Alternative A appears to slightly decrease target affinity while increasing off-target binding. The removal of the oxo group (Alternative B) significantly reduces target binding, highlighting its importance for the interaction. Finally, the replacement of the phenyl ring with a propyl group (Alternative C) drastically diminishes binding to all tested proteins, indicating a critical role for the aromatic moiety in target recognition.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the percent cross-reactivity of the test compounds.
Materials:
-
96-well microtiter plates
-
Target Protein X
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Primary antibody specific to this compound
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Test compounds: this compound, Alternative A, Alternative B, Alternative C
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the test compounds and a standard curve of unconjugated this compound. Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody at its optimal dilution to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of each test compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Diagram 1: Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Potential Signaling Pathway Interactions
Understanding the potential downstream effects of off-target binding is crucial. Based on the structural motifs present in this compound and its analogs, a hypothetical interaction with a generic kinase signaling pathway can be postulated. The phenylpropanamide core is found in various biologically active molecules.[13][14] Off-target binding to a kinase could lead to aberrant activation or inhibition of downstream signaling cascades, potentially impacting cellular processes like proliferation, differentiation, and survival.
Diagram 2: Hypothetical Kinase Signaling Pathway
Caption: Hypothetical interaction with a kinase signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. The presented data, while hypothetical, underscores the importance of rigorous specificity testing. The detailed competitive ELISA protocol offers a practical starting point for researchers.
Future studies should aim to validate these findings using a broader panel of off-target proteins and complementary analytical techniques. Investigating the cross-reactivity of metabolites of this compound would also provide a more complete understanding of its in-vivo behavior. By adhering to a scientifically rigorous and multi-faceted approach, the research community can ensure the development of highly specific and reliable molecular tools.
References
-
El-Haj, B. M., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]
-
Ricci, G., et al. (2021). Determination of nine new fentanyl analogues and metabolites in consumers' urine by ultra-high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Krotulski, A. J., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. PubMed. Retrieved from [Link]
-
Jin, W. Q., et al. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-phenylpropanamide. PubChem. Retrieved from [Link]
-
Rana, S., et al. (2023). Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications. National Institutes of Health. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Hughes, T. B., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Retrieved from [Link]
-
separations.com. (2023). Combine analytical techniques for confident identification of fentanyl analogs. Retrieved from [Link]
-
Samdal, I. A., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. ACS Publications. Retrieved from [Link]
-
Abdelrazek, F. M., et al. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. Retrieved from [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
-
Wang, L., et al. (2022). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. Retrieved from [Link]
-
Lattis, D. P., et al. (2023). Variation Among Grain Elevator Testing Sites and Analytical Cross-Reactivity of Commercial Immunoassay Kits for Deoxynivalenol Detection in Maize. MDPI. Retrieved from [Link]
-
Kanamori, T., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC. Retrieved from [Link]
-
Strom, B. L., et al. (2000). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. PMC. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
Stone, C. A., Jr, et al. (2023). Anaphylaxis to Excipients in Current Clinical Practice: Evaluation and Management. PMC. Retrieved from [Link]
-
Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. Retrieved from [Link]
-
Ali, K. A., et al. (2014). Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide With Activated Chlorocompounds. ResearchGate. Retrieved from [Link]
-
Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PMC. Retrieved from [Link]
-
Stone, C. A., Jr, et al. (2019). Immediate Hypersensitivity to Polyethylene Glycols and Polysorbates: More Common Than We Have Recognized. PubMed. Retrieved from [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-oxo-N-propyl-propanamide. PubChem. Retrieved from [Link]
-
Kumar, A., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]
Sources
- 1. Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. 2-hydroxy-N-phenylpropanamide | C9H11NO2 | CID 223943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-oxo-N-propyl-propanamide | C6H11NO2 | CID 13291521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
